

Application Notes and Protocols for the Synthesis of OP-145 Peptide

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Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

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Introduction

OP-145 is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] Its sequence is acetyl-IGKEFKRIVERIKRFLRELVRPLR-amide. The peptide is modified with N-terminal acetylation and C-terminal amidation to enhance its stability against proteolytic degradation.[3][4] **OP-145** exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), and is being investigated for various therapeutic applications.[2]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the **OP-145** peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Table 1: Physicochemical and Synthesis Data for OP-145

Parameter	Value	Reference / Note
Full Sequence	Ac-Ile-Gly-Lys-Glu-Phe-Lys- Arg-Ile-Val-Glu-Arg-Ile-Lys- Arg-Phe-Leu-Arg-Glu-Leu-Val- Arg-Pro-Leu-Arg-NH ₂	[5]
Molecular Formula	C ₁₄₂ H ₂₄₆ N ₄₆ O ₃₁	[4]
Theoretical Monoisotopic Mass	3238.92 Da	Calculated
Theoretical Average Mass	3241.85 Da	Calculated
Purity (Post-HPLC)	>95%	[5][6]
Typical Purified Yield	10-30%	Based on typical SPPS yields for peptides of similar length.
Storage Conditions (Lyophilized)	-20°C or below	[4]

Experimental Protocols

Principle of Synthesis

The synthesis of **OP-145** is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of N α -Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The C-terminal amide functionality of **OP-145** necessitates the use of a specific type of resin, such as a Rink Amide resin. The N-terminal acetylation is performed after the completion of the peptide chain assembly, prior to cleavage from the resin.

Materials and Reagents

- Resin: Rink Amide MBHA or Rink Amide AM resin (loading capacity: 0.4-0.8 mmol/g).
- Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH.

- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
- Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Anhydrous Diethyl Ether.
- N-terminal Acetylation Reagent: Acetic anhydride, DIPEA.
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
- Purification Solvents: Acetonitrile (HPLC grade), deionized water, TFA (HPLC grade).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of OP-145

This protocol is based on a 0.1 mmol synthesis scale.

- Resin Preparation:
 - Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a peptide synthesis vessel.
 - Swell the resin in DMF for 30-60 minutes.
- First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
 - Drain the DMF from the swollen resin.
 - Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and agitating for 3 minutes. Drain.
 - Add fresh deprotection solution and agitate for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).
- In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours with agitation.
- Wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).
- Chain Elongation (Iterative Cycles):
 - Repeat the following cycle for each subsequent amino acid in the sequence (Leu, Pro, Arg(Pbf), etc.):
 - Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF, agitate for 15 minutes, drain.
 - Washing: Wash the resin with DMF (5-7 times).
 - Amino Acid Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. amino acid, 3.9 eq. HBTU/HATU, 8 eq. DIPEA in DMF) to the resin. Couple for 1-2 hours.
 - Washing: Wash the resin with DMF (3 times).
- N-terminal Acetylation:
 - After the final amino acid (Isoleucine) has been coupled and deprotected, wash the resin thoroughly with DMF.
 - Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
 - Agitate for 30-45 minutes at room temperature.
 - Wash the resin extensively with DMF (5 times) and DCM (5 times).
 - Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.

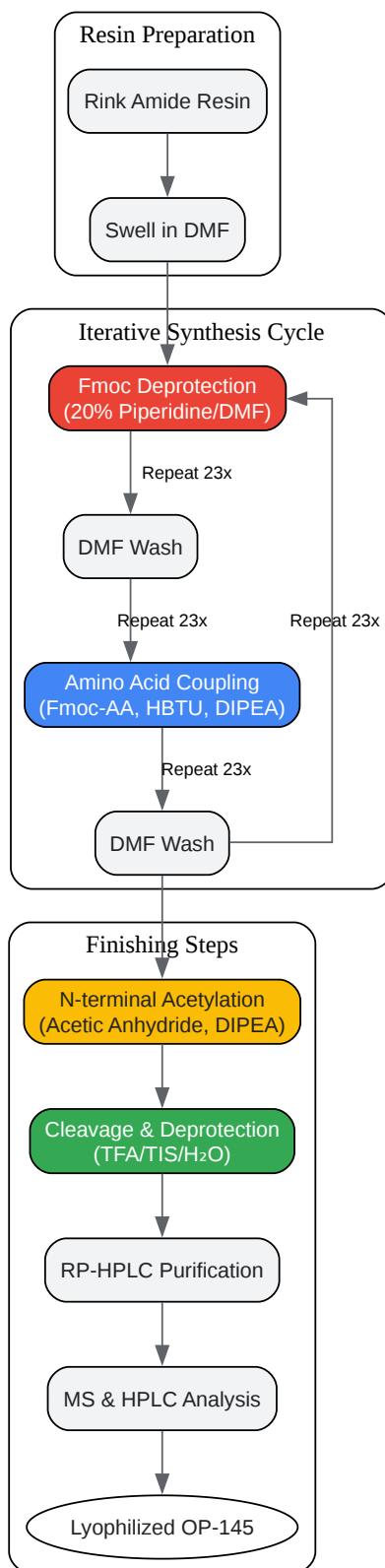
- Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.
- Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).
- A white precipitate of the peptide should form.
- Centrifuge the mixture to pellet the peptide, decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

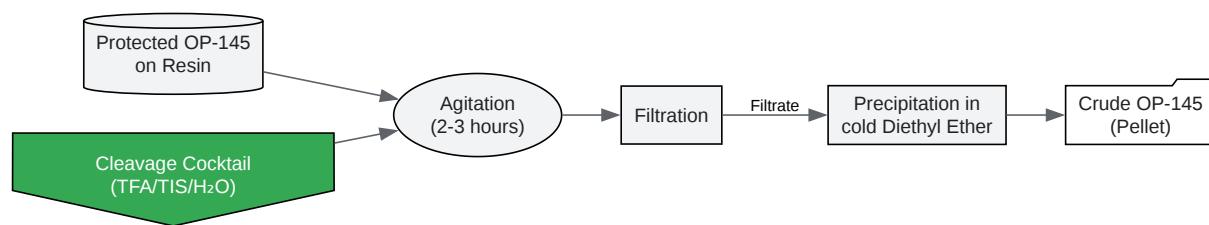
- Purification by Reverse-Phase HPLC (RP-HPLC):
 - Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
 - Purify the peptide using a preparative C18 RP-HPLC column.
 - Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over 30-60 minutes.

- Monitor the elution at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Characterization:
 - Analytical HPLC: Analyze the purity of the collected fractions on an analytical C18 column. Fractions with >95% purity should be pooled.
 - Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of **OP-145** (Monoisotopic: 3238.92 Da).
 - Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

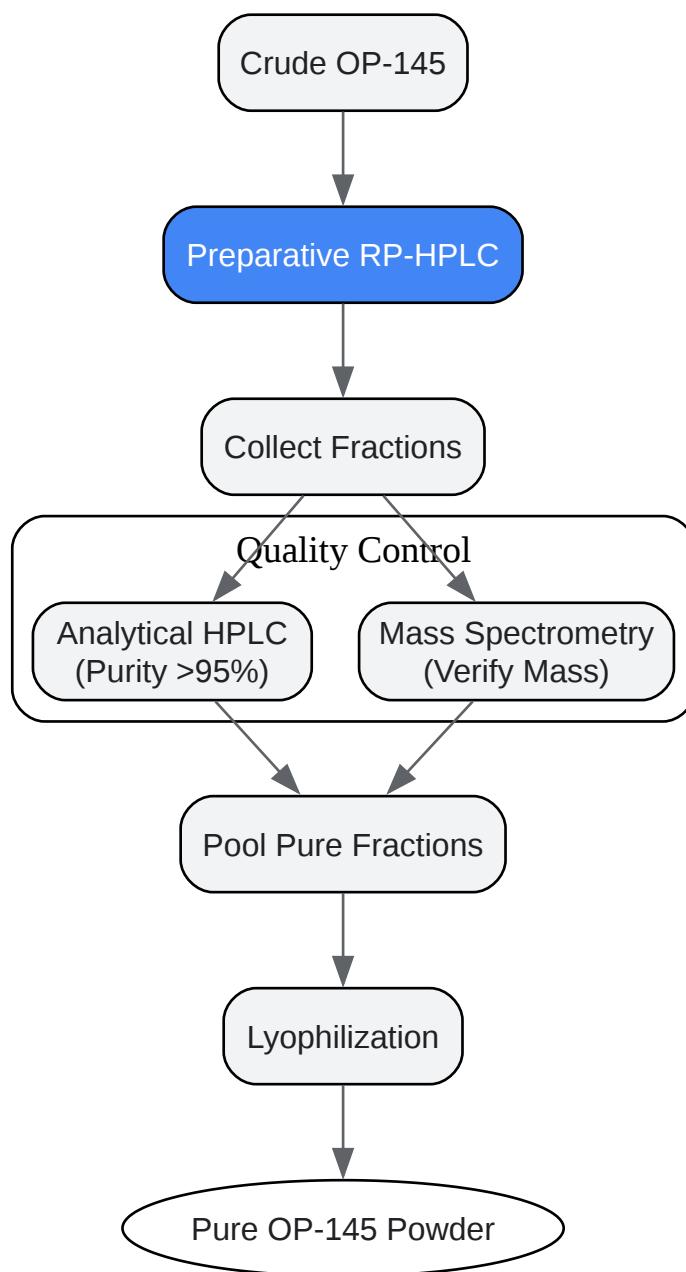
Mandatory Visualizations

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Caption: Workflow for the Solid-Phase Peptide Synthesis of **OP-145**.

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Caption: Peptide cleavage and precipitation workflow.



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Caption: Purification and analysis pathway for synthetic **OP-145**.

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